![molecular formula C22H18FN3OS B2666541 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone CAS No. 897464-58-3](/img/structure/B2666541.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone
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Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone is a useful research compound. Its molecular formula is C22H18FN3OS and its molecular weight is 391.46. The purity is usually 95%.
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Scientific Research Applications
Antituberculosis Activity
Research has led to the synthesis of 3-heteroarylthioquinoline derivatives, demonstrating significant in vitro activity against Mycobacterium tuberculosis. Compounds like 2-[2-(4-bromophenyl)-4-phenyl-3-quinolyl]sulfanyl-5-methyl-1,3,4-thiadiazole and 2-[2-(4-chlorophenyl)-4-phenyl-3-quinolyl]sulfanyl-5-methyl-1,3,4-thiadiazole exhibited potent antituberculosis activity without cytotoxic effects on mouse fibroblasts (Selvam et al., 2011).
Anticancer Activity
Several compounds have been synthesized and shown to possess anticancer activity. For instance, novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide demonstrated significant antioxidant activity and cytotoxic effects against human glioblastoma and breast cancer cell lines (I. Tumosienė et al., 2020). Additionally, imidazo[2,1-b][1,3]thiazoles, assembled from γ-bromodipnones, showed potential as anticancer agents, particularly against kidney cancer cells (Л. М. Потиха & В. С. Броварец, 2020).
Antimicrobial Activity
Compounds synthesized from fluoroquinolone-based 4-thiazolidinones have been evaluated for their antimicrobial efficacy, with some showing promising activity (N. Patel & S. D. Patel, 2010). Another study on fluoroquinolone-based compounds highlighted their antimycobacterial potential, marking them as candidates for further investigation into their therapeutic applications (B. Sathe et al., 2011).
Antithrombotic Activity
Research into phenylimidazoles has yielded potent and selective inhibitors of coagulation factor XIa, demonstrating significant in vivo antithrombotic efficacy. This highlights the therapeutic potential of such compounds in the management of thrombosis (J. Hangeland et al., 2014).
properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS/c23-17-9-7-15(8-10-17)19-13-26-18(14-28-22(26)24-19)12-21(27)25-11-3-5-16-4-1-2-6-20(16)25/h1-2,4,6-10,13-14H,3,5,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCAOQAFHDGXDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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